Trifluoromethyl(2-(1-naphthyl)ethyl) ketone
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Overview
Description
1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one is a fluorinated organic compound with the molecular formula C14H9F3O2 It is known for its unique structural features, which include a trifluoromethyl group and a naphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography or recrystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the naphthyl moiety can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
Uniqueness
1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one is unique due to its specific combination of a trifluoromethyl group and a naphthyl moiety. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H11F3O |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-naphthalen-1-ylbutan-2-one |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key |
KZHCFCQCMRATBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)C(F)(F)F |
Origin of Product |
United States |
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